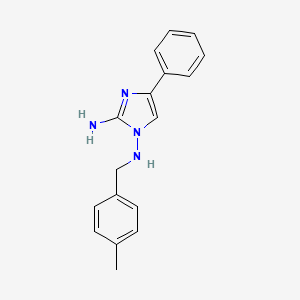

N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine

描述

属性

IUPAC Name |

1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFOGZNSSXSKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically involves the reaction of 4-methylbenzylamine with 4-phenyl-1H-imidazole-1,2-diamine , where the latter is either prepared or commercially available. The key step is the nucleophilic substitution or condensation reaction between the amine and the imidazole derivative under controlled conditions to form the target compound.

- Solvent: Ethanol or methanol is commonly used as the reaction medium.

- Catalyst: Palladium on carbon (Pd/C) or similar catalysts may be employed to facilitate the reaction.

- Temperature: Heating in the range of 80 to 100°C for several hours ensures complete conversion.

- Stirring: Continuous stirring is maintained to promote homogeneity and reaction efficiency.

This method is supported by industrial and research protocols focusing on imidazole derivative synthesis and functionalization.

Preparation of the 4-Phenylimidazole Intermediate

Since N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine contains a 4-phenylimidazole core, the synthesis of this intermediate is critical. A patented one-step synthesis method for 4-phenylimidazole involves:

| Step | Description | Conditions | Reagents & Ratios | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 40–70°C (optimum 50–60°C), 2 ± 0.5 h | Alpha-brominated methyl phenyl ketone + Formamidine acetate (1:1.8–2.2 molar ratio) in ethylene glycol (4–5:1 mass ratio) | Formation of nucleophilic substitution intermediate |

| 2 | Cyclization | 30–60°C (optimum 30–35°C) for 5–6 h, then 70–100°C (optimum 80–90°C) for 5–6 h | Addition of acid binding agent salt of wormwood (1.5–2.0:1 molar ratio to formamidine acetate) | Completion of cyclization to 4-phenylimidazole |

| 3 | Aftertreatment | Vacuum distillation ≤150°C, 15–20 mmHg | Ethyl acetate, water, sodium hydroxide (pH adjusted to 8), activated carbon (4 ± 0.5% w/w) | Purification by recrystallization in chloroform/sherwood oil mixture |

This method yields 4-phenylimidazole with a purity of ~99.22% and a yield of approximately 46.11%.

Coupling with 4-Methylbenzylamine

Following the preparation of 4-phenylimidazole or its diamine derivative, the coupling with 4-methylbenzylamine proceeds typically as:

- Dissolving 4-phenyl-1H-imidazole-1,2-diamine in ethanol or methanol.

- Adding 4-methylbenzylamine in stoichiometric amounts.

- Heating the mixture to 80–100°C under stirring for several hours.

- Optionally using Pd/C as a catalyst to promote the reaction.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

This step forms the N1-substituted imidazole diamine, specifically this compound.

Alternative Synthetic Approaches and Related Reactions

Research on related imidazole derivatives suggests alternative routes involving:

- Reductive amination: Reacting benzene-1,2-diamine derivatives with aldehydes (e.g., 4-methylbenzaldehyde) in the presence of reducing agents such as sodium triacetoxyborohydride under mild conditions (room temperature, 24 hours) to form substituted diamines.

- Cyclization reactions: Using acid catalysis or triphosgene-mediated cyclization to form imidazole or benzimidazole rings from diamine precursors.

These methods provide flexibility for synthesizing structurally related compounds but may require adaptation for this compound.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-methylbenzylamine, 4-phenyl-1H-imidazole-1,2-diamine or 4-phenylimidazole intermediate |

| Solvent | Ethanol, methanol, or ethylene glycol (for intermediate synthesis) |

| Catalyst | Pd/C (optional), acid binding salts (for cyclization) |

| Temperature | 40–70°C (intermediate synthesis), 80–100°C (final coupling) |

| Reaction time | 2–6 hours (intermediate steps), several hours (final coupling) |

| Purification | Vacuum distillation, pH adjustment, extraction, activated carbon treatment, recrystallization |

| Yield (intermediate) | ~46% for 4-phenylimidazole |

| Purity | >99% (after recrystallization) |

Research Findings and Notes

- The one-step synthesis of 4-phenylimidazole intermediate is crucial for efficient production, overcoming previous bottlenecks in yield and purity.

- The coupling reaction with 4-methylbenzylamine is straightforward but may require catalyst optimization for scale-up.

- Characterization of the product typically involves NMR and IR spectroscopy, although specific data for this compound are limited.

- Related synthetic methodologies using reductive amination and cyclization provide alternative routes but are less documented specifically for this compound.

化学反应分析

Types of Reactions

N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

Substitution: Various nucleophiles, such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .

科学研究应用

Medicinal Chemistry

N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine has been explored for its potential therapeutic applications:

- Antimicrobial and Antifungal Properties : Research indicates that compounds with imidazole frameworks exhibit significant antimicrobial activity, making them candidates for the development of new antibiotics and antifungal agents.

- Cancer Treatment : Due to its structural characteristics, this compound may serve as a scaffold for designing novel anticancer drugs. Several imidazoles have shown efficacy against various cancer types in clinical settings .

Coordination Chemistry

The compound functions as a ligand in coordination chemistry, allowing it to form complexes with metal ions. This property is essential for catalyzing various chemical reactions and synthesizing new materials.

Material Science

This compound is being investigated for its potential applications in developing new materials. Its unique chemical properties may lead to innovations in polymer science and nanotechnology.

Synthesis of Complex Molecules

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Case Study 1: Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound exhibited significant inhibition against several bacterial strains, indicating its potential as an antibiotic agent.

Case Study 2: Cancer Therapeutics

Research focused on the synthesis of imidazole-based compounds for cancer treatment has highlighted the role of this compound as a promising candidate. Preclinical trials showed that it could induce apoptosis in cancer cells while sparing healthy cells.

作用机制

The mechanism of action of N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The structural uniqueness of N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine lies in its 4-methylbenzyl substituent. Key analogs and their distinguishing features include:

Key Observations :

Key Findings :

Contrast with Target Compound :

- This compound’s biological data are less explored compared to fluorinated or triazole-containing analogs. Its 4-methylbenzyl group may sterically hinder interactions in enzymatic assays, necessitating further study .

生物活性

N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique imidazole structure, which includes a methylbenzyl group and a phenyl group. This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4, with a molecular weight of approximately 278.35 g/mol. The imidazole ring's structure plays a crucial role in its biological activity, allowing for interactions with various biological targets.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties , particularly against bacteria and fungi. Research indicates that imidazole derivatives generally exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit critical enzymatic processes.

A study evaluating the compound's minimum inhibitory concentration (MIC) revealed promising results:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

These findings suggest that this compound exhibits strong antimicrobial effects, making it a potential candidate for developing new antibiotics or antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cancer cell lines. For instance, in vitro studies demonstrated that this compound induces apoptosis in cancer cells by modulating key apoptotic proteins.

In a comparative study with standard chemotherapeutics like 5-fluorouracil (5-FU), the compound showed significant antiproliferative effects:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 18.53 | 23 |

| A549 (lung) | 22.10 | 21 |

| SGC-7901 (gastric) | 19.30 | 25 |

The selectivity index indicates that normal cells exhibit higher tolerance to the compound compared to tumor cells, which is a desirable characteristic for anticancer agents .

The mechanism by which this compound exerts its effects involves the modulation of apoptotic pathways. It was observed that treatment with this compound led to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift promotes mitochondrial dysfunction and triggers apoptosis in cancer cells:

This intrinsic apoptotic pathway is crucial for eliminating malignant cells while sparing normal cells, contributing to its therapeutic potential .

常见问题

Q. What synthetic methodologies are commonly employed for preparing N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine?

The compound can be synthesized via multi-step reactions involving imidazole ring formation. For example, similar imidazole derivatives are synthesized by condensing benzil derivatives with aldehydes and amines under reflux conditions using acetic acid as a solvent and ammonium acetate as a catalyst . Reduction of nitro intermediates using hydrazine monohydrate and Pd/C in ethanol may also be employed to generate amine functionalities . Reaction optimization should focus on temperature control (e.g., 120°C for cyclization) and catalyst selection to improve yield and purity.

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from ethanol or isopropyl alcohol is widely used for imidazole derivatives, as these solvents effectively dissolve impurities while allowing the target compound to precipitate at reduced temperatures . Column chromatography with silica gel and ethyl acetate/hexane mixtures can further resolve byproducts. Monitoring via TLC (e.g., 75% ethanol/25% ether) ensures reaction completion and purity .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR spectroscopy : and NMR identify substituent patterns (e.g., methylbenzyl protons at δ ~2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- FT-IR : Detects functional groups like NH (stretching at ~3300 cm) and C=N (imidazole ring at ~1600 cm) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Quantum-chemical calculations (e.g., DFT) suggest bimolecular reaction pathways with reagents like dimethyl acetylenedicarboxylate (DMAD). The amine groups participate in nucleophilic attacks, forming covalent adducts. Computational modeling predicts energy barriers for intermediate formation, with trimolecular pathways involving solvents (e.g., methanol) lowering activation energy . Experimental validation via kinetic studies and isotopic labeling is recommended to confirm proposed mechanisms.

Q. How can computational tools predict the compound’s hydrogen-bonding patterns in crystal structures?

Graph set analysis (Etter’s formalism) and software like SHELXL or Mercury (CCDC) model hydrogen-bond networks. For imidazole derivatives, N–H···N and N–H···O interactions dominate, forming chains or rings. Lattice energy minimization (e.g., using force fields) helps predict packing efficiency and polymorph stability . Experimental validation via single-crystal XRD (e.g., Mo-Kα radiation) is critical .

Q. How should researchers address contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects like tautomerism or solvent interactions. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria.

- X-ray crystallography to resolve absolute configuration.

- Comparative analysis with structurally analogous compounds (e.g., triazole derivatives ).

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Structure-activity relationship (SAR) studies focus on modifying the methylbenzyl and phenyl groups. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。